

U-74389G: A Technical Guide to its Chemical Structure, Properties, and Antioxidant Mechanisms

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Compound of Interest		
Compound Name:	U-74389G	
Cat. No.:	B8235222	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid, is a potent antioxidant compound known for its ability to inhibit iron-dependent lipid peroxidation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the mechanism of action of **U-74389G**. The document details experimental protocols for evaluating its protective effects in ischemia-reperfusion injury models and for quantifying its antioxidant activity through the measurement of lipid peroxidation. Furthermore, key signaling pathways and molecular interactions involved in its cytoprotective effects are visually represented. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of **U-74389G** and related compounds.

Chemical Structure and Properties

U-74389G, also known as Methylated Tirilazad, is a synthetic 21-aminosteroid. Its chemical structure is characterized by a steroid backbone with a substituted piperazinyl-pyrimidinyl-pyrrolidinyl side chain at the 21-position. This unique structure is crucial for its antioxidant activity and its ability to intercalate into cellular membranes.



Chemical Identifiers

Property	Value
Formal Name	21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1- piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt[1]
Synonyms	Methylated Tirilazad
CAS Number	153190-29-5[1]
Molecular Formula	C37H50N6O2 · C4H4O4
Molecular Weight	726.9 g/mol [1]
SMILES	C[C@@]12INVALID-LINK([H])INVALID- LINK ([H])CCC([C@]7(C)C=C8)=CC8=O.OC(/C=C\C(O)=O)=O
InChI	InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)

Physicochemical Properties

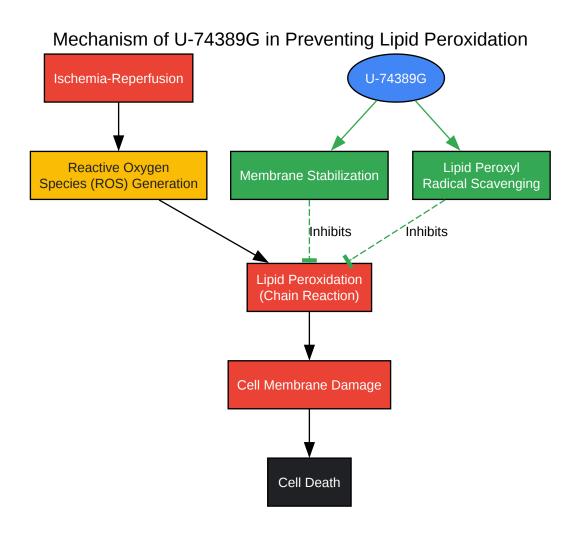
Property	Value
Solubility	DMF: 36.3 mg/mlDMSO: 35.3 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.05 mg/mlEthanol: 1.36 mg/ml
Storage Temperature	-20°C
Stability	≥ 4 years at -20°C

Mechanism of Action: Inhibition of Lipid Peroxidation



The primary mechanism of action of **U-74389G** is the inhibition of iron-dependent lipid peroxidation, a key process in cellular injury, particularly during ischemia-reperfusion.[1] This protective effect is achieved through a combination of free radical scavenging and membrane stabilization.

U-74389G's lipophilic steroid backbone allows it to be incorporated into the lipid bilayer of cell membranes. The positively charged piperazine nitrogen of **U-74389G** interacts with the negatively charged phosphate groups of the membrane lipids. This interaction stabilizes the membrane and restricts the interaction of lipid peroxyl radicals. By localizing within the membrane, **U-74389G** effectively scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This action helps to preserve the integrity and function of cellular membranes.



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Caption: **U-74389G**'s dual mechanism of membrane stabilization and radical scavenging to inhibit lipid peroxidation.

Experimental Protocols

In Vivo Model: Swine Liver Ischemia-Reperfusion Injury

This protocol describes a model to evaluate the protective effects of **U-74389G** against liver damage induced by ischemia and reperfusion in a swine model.

3.1.1. Animal Model

Species: Domestic pigs

Weight: 28-35 kg

Anesthesia: Induced with propofol, pancuronium, and fentanyl.

3.1.2. Surgical Procedure

- Perform a midline laparotomy to expose the abdominal cavity.
- Isolate the portal vein and the common hepatic artery.
- Induce ischemia by occluding the portal vein and hepatic artery with a bulldog clamp for 30 minutes.

3.1.3. Drug Administration

- At the end of the 30-minute ischemic period, administer U-74389G at a dose of 10 mg/kg via the inferior vena cava.
- For the control group, administer a corresponding volume of saline.

3.1.4. Reperfusion and Sampling

- Initiate reperfusion by removing the clamp.
- Conduct reperfusion for either 60 or 120 minutes.







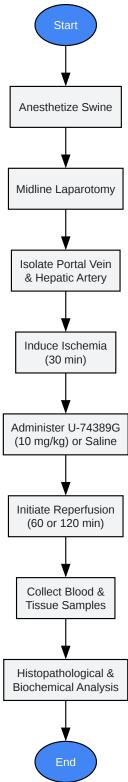
• Collect liver biopsy and blood samples at baseline (0 min), at the end of ischemia (30 min), and at various time points during reperfusion (e.g., 15, 60, 90, 120, 150 min).

3.1.5. Outcome Measures

- Histopathological Evaluation: Assess liver tissue for portal infiltration, necrosis, and other signs of injury.
- Biochemical Analysis: Measure levels of malondial dehyde (MDA) and tumor necrosis factoralpha (TNF- α) in tissue and blood samples.



Experimental Workflow for Swine Liver Ischemia-Reperfusion Model



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Caption: Workflow of the in vivo swine liver ischemia-reperfusion injury model.



In Vitro Assay: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies the amount of malondialdehyde (MDA), a major product of lipid peroxidation, in biological samples.

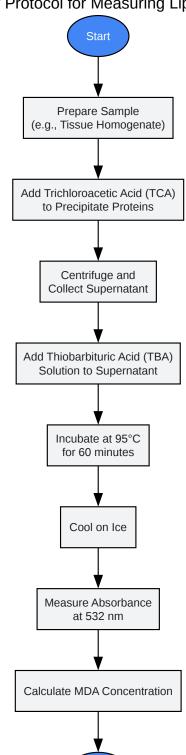
3.2.1. Reagents

- Thiobarbituric acid (TBA) solution
- Trichloroacetic acid (TCA)
- MDA standard (1,1,3,3-tetramethoxypropane)
- Sample (e.g., tissue homogenate, plasma)

3.2.2. Procedure

- Sample Preparation: Homogenize tissue samples in ice-cold buffer (e.g., 20 mM PBS, pH 7.4). Centrifuge the homogenate to remove large particles.
- Reaction Mixture: To a tube containing the sample or MDA standard, add TCA to precipitate proteins. Centrifuge and collect the supernatant.
- Add TBA solution to the supernatant.
- Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
- Cooling: Cool the samples on ice to stop the reaction.
- Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
- Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.





TBARS Assay Protocol for Measuring Lipid Peroxidation

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Caption: Step-by-step protocol for the TBARS assay to quantify malondialdehyde (MDA).



Conclusion

U-74389G is a promising antioxidant compound with a well-defined mechanism of action centered on the inhibition of iron-dependent lipid peroxidation. Its unique chemical structure allows it to effectively protect cellular membranes from oxidative damage. The experimental protocols detailed in this guide provide a framework for the continued investigation of **U-74389G**'s therapeutic potential in conditions associated with ischemia-reperfusion injury and oxidative stress. Further research into its interactions with cellular signaling pathways and its long-term efficacy and safety is warranted to fully elucidate its clinical utility.

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References

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